molecular formula C10H19NO5 B1590794 (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate CAS No. 1146954-88-2

(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Cat. No.: B1590794
CAS No.: 1146954-88-2
M. Wt: 233.26 g/mol
InChI Key: YNMDDOYAIULGRO-SSDOTTSWSA-N
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Description

®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of significant interest in the field of synthetic organic chemistry due to its versatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the Boc-protected product .

Industrial Production Methods

In an industrial setting, the synthesis of Boc-protected amino acid derivatives can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced formation of side products.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate primarily involves its role as a protected amino acid derivative. The Boc group provides steric hindrance and electronic effects that protect the amino group from unwanted reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    ®-Ethyl 2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    ®-Ethyl 2-((fluorenylmethoxycarbonyl)amino)-3-hydroxypropanoate: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to the Boc protecting group, which offers advantages such as ease of removal under mild acidic conditions and stability under basic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .

Properties

IUPAC Name

ethyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-5-15-8(13)7(6-12)11-9(14)16-10(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMDDOYAIULGRO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550486
Record name Ethyl N-(tert-butoxycarbonyl)-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146954-88-2
Record name Ethyl N-(tert-butoxycarbonyl)-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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